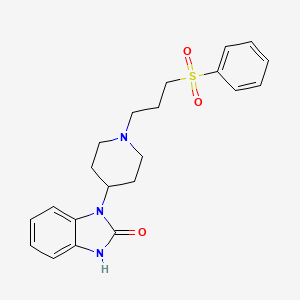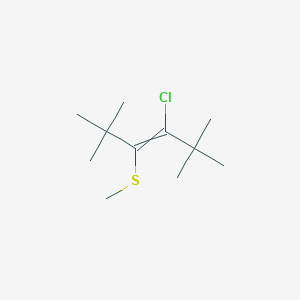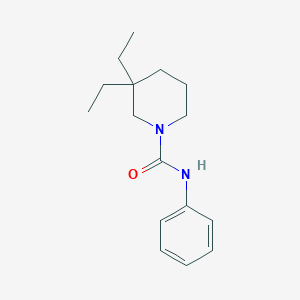
2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- is a compound belonging to the class of benzimidazolinones. These compounds are known for their diverse pharmacological activities, including antiemetic, antidepressant, anticonvulsant, and antihistaminic properties . The unique structure of this compound, which includes a benzimidazolinone core linked to a piperidine moiety via a phenylsulfonylpropyl chain, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- typically involves the following steps:
Formation of the Benzimidazolinone Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazolinone intermediate reacts with piperidine.
Introduction of the Phenylsulfonylpropyl Chain: This step involves the reaction of the piperidine-substituted benzimidazolinone with a phenylsulfonylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as antiemetic, antidepressant, and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
- 1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-ones
Uniqueness
2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- is unique due to its specific structural features, such as the phenylsulfonylpropyl chain and the combination of benzimidazolinone and piperidine moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
100447-44-7 |
|---|---|
Fórmula molecular |
C21H25N3O3S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3-[1-[3-(benzenesulfonyl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C21H25N3O3S/c25-21-22-19-9-4-5-10-20(19)24(21)17-11-14-23(15-12-17)13-6-16-28(26,27)18-7-2-1-3-8-18/h1-5,7-10,17H,6,11-16H2,(H,22,25) |
Clave InChI |
MCDSSYMWAOLDCH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)

![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)
![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)

![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)

